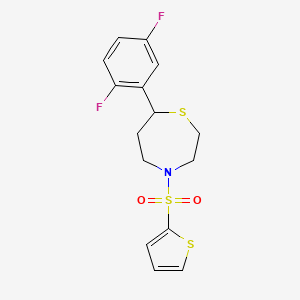

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom. Attached to this ring are a 2,5-difluorophenyl group and a thiophen-2-ylsulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, the 2,5-difluorophenyl group, and the thiophen-2-ylsulfonyl group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the thiazepane ring, the 2,5-difluorophenyl group, and the thiophen-2-ylsulfonyl group could all influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its spectral properties .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of thiophene and difluorophenyl-containing compounds have been a focus in the development of n-type semiconductors and materials for organic field-effect transistors (OFETs) and transistor nonvolatile memory elements. For instance, mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups have been synthesized, demonstrating the potential of fluorinated compounds as n-type semiconductors with carrier mobilities suitable for electronic applications (Facchetti et al., 2004). Similarly, cyano substituted benzothiadiazole derivatives have shown a pronounced effect in changing charge transport behavior from unipolar p-type to unipolar n-type, emphasizing the role of electron acceptors in tuning the electronic properties of conjugated polymers (Casey et al., 2015).

Photovoltaic and Solar Cell Applications

Research into donor-acceptor polymers incorporating thiophene derivatives for bulk heterojunction solar cells has explored the effect of alkyl chain positioning on the optoelectronic properties of the polymers. These studies have contributed to the understanding of how solubilizing chains affect molecular weight, solubility, and the overall performance of solar cells, with specific focus on reducing the band gap for improved solar energy harvesting (Zhou et al., 2010).

Antibacterial and Antifungal Activities

Thiophene and thiadiazole derivatives have been explored for their potential in medicinal chemistry, particularly in the development of new antibacterial and antifungal agents. Studies have demonstrated the synthesis of thiophene derivatives with significant activity against bacterial and fungal pathogens, highlighting the potential of these compounds in addressing resistance issues and developing new therapeutic agents (Limban et al., 2011).

Corrosion Inhibition

The application of thiophene and thiadiazole derivatives in corrosion inhibition has been investigated through quantum chemical and molecular dynamics simulation studies. These compounds have demonstrated potential as corrosion inhibitors for iron, with the effectiveness of these inhibitors predicted through density functional theory calculations and binding energy analyses on metal surfaces (Kaya et al., 2016).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of action

The compound “7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane” is a boronic ester derivative. Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .

Biochemical pathways

Boronic esters are often involved in catalytic reactions in organic synthesis .

Pharmacokinetics

It’s important to note that boronic esters are only marginally stable in water .

Result of action

Boronic esters are often used as building blocks in organic synthesis, suggesting they may be involved in the formation of complex organic molecules .

Action environment

The stability and efficacy of boronic esters can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .

Propiedades

IUPAC Name |

7-(2,5-difluorophenyl)-4-thiophen-2-ylsulfonyl-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO2S3/c16-11-3-4-13(17)12(10-11)14-5-6-18(7-9-21-14)23(19,20)15-2-1-8-22-15/h1-4,8,10,14H,5-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFIQGSUXIQAFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2567054.png)

![2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one](/img/structure/B2567058.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2567061.png)

![N-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2567064.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2567066.png)

![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2567068.png)

![2-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B2567070.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2567075.png)